6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

Vue d'ensemble

Description

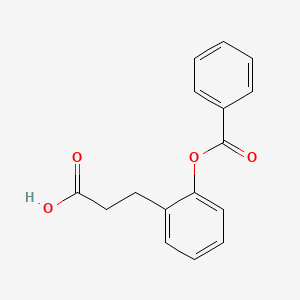

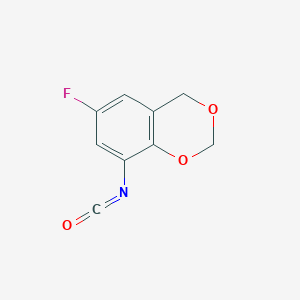

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is a specialty product for proteomics research applications . It is a unique chemical compound with the empirical formula C9H6FNO3 .

Molecular Structure Analysis

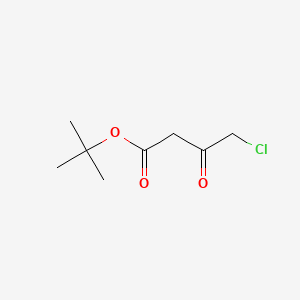

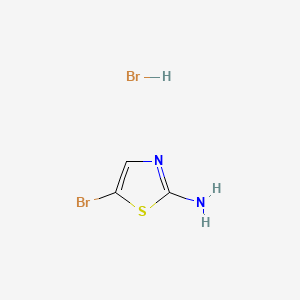

The molecular structure of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate can be represented by the SMILES stringFc1cc2COCOc2c(c1)N=C=O . This indicates the presence of a fluorine atom (F), a benzodioxin ring, and an isocyanate group (N=C=O) in the molecule. The molecular weight of this compound is 195.15 .

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules with potential medicinal properties. Its isocyanate group reacts with various nucleophiles, enabling the formation of ureas, carbamates, and amides, which are common motifs in pharmaceuticals. This compound could be instrumental in the synthesis of novel antidepressants, anti-inflammatory agents, and antimalarial drugs, as it allows for the introduction of the fluorinated benzodioxin moiety, which can significantly alter the biological activity of the molecules .

Material Science

In material science, this compound’s reactivity with alcohols and amines can be exploited to create polymers with unique properties. The incorporation of the benzodioxin ring system into polymer backbones may lead to materials with enhanced thermal stability, potential biodegradability, and unique optical properties. Research in this area could pave the way for the development of new materials for use in high-performance plastics, coatings, and electronic devices .

Proteomics Research

The isocyanate group of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate can be used to label proteins and peptides in proteomics research. This compound can react with the amino groups present in the side chains of lysine residues or the N-termini of proteins, facilitating their detection and quantification. This application is crucial for understanding protein function and interaction in biological systems .

Agrochemical Development

The structural motif of benzodioxin is found in several natural products with biological activity. By incorporating the 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate into agrochemicals, researchers can develop new pesticides and herbicides with improved efficacy and selectivity. The fluorine atom in particular may enhance the binding affinity of these compounds to their biological targets .

Fluorescent Probes and Dyes

Fluorinated compounds often exhibit unique photophysical properties. 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate could be used to synthesize fluorescent probes and dyes for biological imaging. These compounds can provide insights into cellular processes and are essential tools in molecular biology and diagnostics .

Environmental Science

In environmental science, this compound can be used to study the degradation of fluorinated organic compounds in the environment. Understanding the environmental fate of such compounds is essential for assessing their impact on ecosystems and for the development of strategies to mitigate pollution .

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is not provided in the search results, general precautions for handling isocyanates should be followed. These include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and preventing release into the environment .

Propriétés

IUPAC Name |

6-fluoro-8-isocyanato-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWRGALYUWZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N=C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381598 | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate | |

CAS RN |

321309-30-2 | |

| Record name | 6-Fluoro-8-isocyanato-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)